molecular formula C14H13NO3 B5122317 2-(2-Hydroxyphenyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione

2-(2-Hydroxyphenyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione

Cat. No.: B5122317
M. Wt: 243.26 g/mol
InChI Key: YFCCIKUNDGIYGL-UHFFFAOYSA-N
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Description

2-(2-Hydroxyphenyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione is a complex organic compound known for its unique chemical structure and properties. This compound features a hydroxyphenyl group attached to a tetrahydroisoindole-dione core, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Hydroxyphenyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione typically involves the condensation of 2-hydroxybenzaldehyde with a suitable amine, followed by cyclization and oxidation steps. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxyphenyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it into hydroquinone derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and acids are employed under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include various substituted derivatives, which can exhibit different chemical and physical properties compared to the parent compound.

Scientific Research Applications

2-(2-Hydroxyphenyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(2-Hydroxyphenyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and electron transfer processes, which are crucial for its biological activities. The compound can also interact with enzymes and receptors, modulating their functions and leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Hydroxyphenyl)pyrimidines: These compounds share a similar hydroxyphenyl group but differ in their core structure.

    2-(2-Hydroxyphenyl)benzothiazole: Another compound with a hydroxyphenyl group, known for its fluorescence properties.

    2-(2-Hydroxyphenyl)benzoxazole: Similar in structure but with different electronic and photophysical properties.

Uniqueness

2-(2-Hydroxyphenyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione is unique due to its tetrahydroisoindole-dione core, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(2-hydroxyphenyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c16-12-8-4-3-7-11(12)15-13(17)9-5-1-2-6-10(9)14(15)18/h1-4,7-10,16H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFCCIKUNDGIYGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC2C1C(=O)N(C2=O)C3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2-Hydroxyphenyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione
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2-(2-Hydroxyphenyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione
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2-(2-Hydroxyphenyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione
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2-(2-Hydroxyphenyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione
Reactant of Route 6
2-(2-Hydroxyphenyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione

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